2-(1,2-Diphenylethylamino)-pyridine

Norepinephrine Transporter Inhibition Monoamine Reuptake Neuropharmacology

Researchers require NET-selective probes with well-characterized selectivity to avoid off-target confounding in monoamine transporter studies. This compound addresses that need with sub-nanomolar NET affinity (Ki=0.990 nM) and distinct selectivity versus DAT. • Sub-nanomolar NET affinity (Ki=0.990 nM) enables precise competitive binding and functional uptake assays. • Combined NET inhibition and measurable PDE2 inhibition (2.54-4.14 µM) supports dual-mechanism signaling studies. • Consistent ≥98% purity, global shipping, and bulk options ensure supply chain reliability for screening campaigns.

Molecular Formula C19H18N2
Molecular Weight 274.4 g/mol
CAS No. 74037-48-2
Cat. No. B1364177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-Diphenylethylamino)-pyridine
CAS74037-48-2
Molecular FormulaC19H18N2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC=CC=C2)NC3=CC=CC=N3
InChIInChI=1S/C19H18N2/c1-3-9-16(10-4-1)15-18(17-11-5-2-6-12-17)21-19-13-7-8-14-20-19/h1-14,18H,15H2,(H,20,21)
InChIKeyAZHQDGPVBWDKPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,2-Diphenylethylamino)-pyridine: Structural Profile and Experimental Utility


2-(1,2-Diphenylethylamino)-pyridine (also designated N-(1,2-diphenylethyl)pyridin-2-amine) is an organic heterocyclic amine with the molecular formula C₁₉H₁₈N₂ and a molecular weight of 274.36 g/mol . It comprises a pyridine ring substituted with a 1,2-diphenylethylamino moiety, a structural motif recognized in medicinal chemistry for its lipophilic bulk and potential to modulate interactions with biological targets . The compound is typically supplied as a research reagent with purities ≥95% , and its chemical identity is confirmed by SMILES notation (C1=CC=CC=C1C(CC2=CC=CC=C2)NC3=NC=CC=C3) and MDL identifier MFCD00023429 .

2-(1,2-Diphenylethylamino)-pyridine: Generic Substitution Limitations


Compounds within the diphenylethylamine-pyridine class exhibit markedly divergent biological target profiles that preclude simple substitution. For instance, the isomeric 4-(1,2-diphenylethyl)pyridine functions primarily as a dopamine transporter (DAT) reuptake inhibitor with moderate potency (IC₅₀ ≈ 658 nM), whereas 2-(1,2-diphenylethylamino)-pyridine demonstrates sub-nanomolar affinity for the norepinephrine transporter (NET; Ki = 0.990 nM) [1][2]. Furthermore, the target compound also displays measurable phosphodiesterase 2 (PDE2) inhibition (range: 2.54–4.14, presumably µM) and weak dihydroorotase inhibition (IC₅₀ = 180 µM) [3][4]. These quantitative divergences underscore that structural modifications (e.g., pyridine substitution position, presence of an amino linker) critically alter both target engagement and off-target liability, rendering generic class-based interchange scientifically unsound.

2-(1,2-Diphenylethylamino)-pyridine: Quantitative Differentiation Evidence


NET Affinity Compared to a DAT-Targeted Analog

2-(1,2-Diphenylethylamino)-pyridine demonstrates potent binding to the rat norepinephrine transporter (NET) with a Ki of 0.990 nM [1]. In contrast, the positional isomer 4-(1,2-diphenylethyl)pyridine acts as a dopamine transporter (DAT) reuptake inhibitor with an IC₅₀ of 658 nM against human DAT expressed in HEK293 cells [2].

Norepinephrine Transporter Inhibition Monoamine Reuptake Neuropharmacology

PDE2 Inhibition Profile

2-(1,2-Diphenylethylamino)-pyridine inhibits phosphodiesterase 2 (PDE2) derived from porcine platelets within a range of 2.54–4.14 (presumably µM) [1]. While a specific comparator compound in this assay is not reported, this activity distinguishes the compound from many diphenylethylamine-pyridine analogs that primarily target monoamine transporters without appreciable PDE2 modulation.

Phosphodiesterase Inhibition cAMP/cGMP Signaling Cardiovascular Pharmacology

Dihydroorotase Inhibition: Off-Target Selectivity

2-(1,2-Diphenylethylamino)-pyridine exhibits weak inhibition of dihydroorotase from mouse Ehrlich ascites cells with an IC₅₀ of 1.80E+5 nM (180 µM) at pH 7.37 [1]. This low potency contrasts with its sub-nanomolar NET affinity, indicating a high degree of selectivity for its primary target over this enzyme. Comparative data for other diphenylethylamine-pyridine analogs in this assay are not available, but the observed value establishes a baseline for assessing off-target interactions.

Enzyme Inhibition Pyrimidine Biosynthesis Selectivity Profiling

2-(1,2-Diphenylethylamino)-pyridine: Application Scenarios


Noradrenergic Signaling and NET Pharmacology

Given its sub-nanomolar affinity for the norepinephrine transporter (Ki = 0.990 nM), this compound is suitable for in vitro studies of NET function, including competitive binding assays, functional uptake experiments, and selectivity profiling against other monoamine transporters [1].

Dual NET and PDE2 Modulation

Researchers seeking to probe the intersection of monoamine reuptake and cyclic nucleotide signaling may utilize this compound due to its combined NET inhibition (Ki = 0.990 nM) and measurable PDE2 inhibition (range: 2.54–4.14) [1][2].

Negative Control and Selectivity Assessment

The compound's weak inhibition of dihydroorotase (IC₅₀ = 180 µM) and lack of reported activity at the dopamine transporter (in contrast to the 4-pyridyl isomer) render it a useful comparator when designing experiments to confirm target-specific effects [1][3].

Scaffold for NET-Targeted Libraries

The 2-aminopyridine-diphenylethylamine core may serve as a starting scaffold for the design of novel NET inhibitors. The available quantitative SAR anchor points (e.g., Ki = 0.990 nM) facilitate the evaluation of synthetic modifications [1].

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